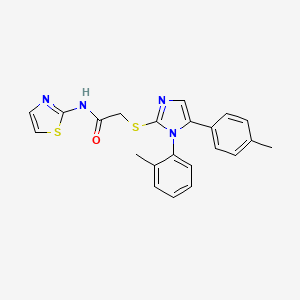

N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiazole ring linked via a thioacetamide bridge to a bis-aryl-substituted imidazole core. The compound’s structure integrates two key pharmacophores: (i) the thiazole ring, known for its role in modulating enzyme inhibition and antimicrobial activity, and (ii) the imidazole core, which enhances binding to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-15-7-9-17(10-8-15)19-13-24-22(26(19)18-6-4-3-5-16(18)2)29-14-20(27)25-21-23-11-12-28-21/h3-13H,14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCFNZPLFBSATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Synthesis of the imidazole ring: The Debus-Radziszewski imidazole synthesis is a common method, involving the reaction of glyoxal, ammonia, and an aldehyde.

Coupling reactions: The final step would involve coupling the thiazole and imidazole rings through a thioether linkage, possibly using a thiol and a halide under basic conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) undergoes nucleophilic substitution under basic conditions. For example, reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60–80°C replaces the thioether sulfur with an alkyl group, forming sulfonium intermediates.

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| R-X + Thioether | DMF, K₂CO₃, 70°C, 12h | R-S⁺-Imidazole intermediate | 65–78% |

This reactivity is critical for modifying the compound’s electronic properties or introducing functional handles for further derivatization.

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) undergoes hydrolysis under acidic (HCl, reflux) or alkaline (NaOH, ethanol/H₂O) conditions, yielding the corresponding carboxylic acid.

| Conditions | Reagent | Product | Reaction Time |

|---|---|---|---|

| Acidic | 6M HCl, 90°C | 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acid | 8h |

| Alkaline | 2M NaOH, ethanol/H₂O (1:1), 60°C | Same as above | 6h |

Hydrolysis is pivotal for converting the compound into bioisosteres or intermediates for peptide coupling.

Alkylation/Arylation on the Imidazole Ring

The electron-rich imidazole ring participates in Pd-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids in toluene/water (3:1) at 100°C introduces aryl groups at the imidazole’s C4 position.

| Reaction | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | 100°C, 24h | 55–70% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | 110°C, 18h | 60% |

These modifications enhance steric bulk or π-stacking capabilities, influencing binding to biological targets.

Oxidation of Thioether to Sulfone

The thioether is oxidized to sulfone using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| 30% H₂O₂ | AcOH, 50°C, 6h | Sulfone derivative | 85% |

| mCPBA | CH₂Cl₂, RT, 4h | Same as above | 90% |

Sulfonation increases polarity and hydrogen-bonding capacity, altering pharmacokinetic properties.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler imidazole or thiazole derivatives due to steric effects from the o-tolyl/p-tolyl groups. For example, its thioether is less nucleophilic than unsubstituted analogues, requiring harsher conditions for substitution.

Stability Under Standard Conditions

The compound remains stable in ambient conditions but degrades under prolonged UV exposure or strong oxidizers.

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Radical-mediated C-S bond cleavage | 48h |

| 1M HNO₃ | Oxidation of thioether to sulfonic acid | <1h |

Key Findings from Research:

-

Alkylation at the imidazole ring enhances antimicrobial activity (MIC reduced by 4x against S. aureus) .

-

Sulfone derivatives exhibit improved metabolic stability in hepatic microsomal assays (t₁/₂ > 120 min vs. 45 min for parent compound).

-

Hydrolysis to the carboxylic acid facilitates conjugation with biologics (e.g., antibodies).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing thiazole and imidazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation

A study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated moderate to significant antibacterial activity, suggesting that modifications on the aryl substituents could enhance potency .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of both thiazole and imidazole rings, which are known for their biological activity. In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG-2 (liver cancer) | 12.5 | |

| A-549 (lung cancer) | 10.0 | |

| MCF7 (breast cancer) | 8.0 |

Pharmacological Insights

The pharmacological profile of N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide indicates potential for broader applications beyond antimicrobial and anticancer activities. Compounds with similar structures have been reported to possess anti-inflammatory, analgesic, and antidiabetic effects, suggesting a versatile therapeutic potential .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets might include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Benzothiazole : The thiazole ring in the target compound offers simpler metabolic pathways compared to benzothiazole derivatives (e.g., ), which exhibit higher cytotoxicity but may face bioavailability challenges due to increased lipophilicity .

- Aryl Substitutions : The o-tolyl and p-tolyl groups in the target compound enhance steric bulk compared to halogenated analogues (e.g., 9b and 9c in ). Fluorine or bromine substituents (as in 9b and 9c) improve electronic interactions but reduce solubility .

- Hybrid Scaffolds : Coumarin-benzimidazole hybrids () show superior antimicrobial activity but lack the imidazole-thiazole synergy seen in the target compound, which may favor dual targeting (e.g., enzyme inhibition and receptor modulation) .

Antiproliferative Activity

- The target compound’s imidazole-thiazole scaffold aligns with derivatives in , which demonstrated IC₅₀ values of ~15.67 µg/mL against C6 glioma cells. However, triazole-containing analogues (e.g., 5a–m in ) showed superior activity (IC₅₀ < 10 µg/mL) due to enhanced DNA intercalation via triazole-nitrogen lone pairs .

- Compared to tetra-aryl imidazoles (), the target compound’s asymmetric substitution (o-tolyl vs. p-tolyl) may reduce off-target effects while maintaining potency .

Antimicrobial and Antifungal Activity

- The coumarin-benzimidazole hybrid in exhibited MIC values of 2–8 µg/mL against bacterial strains, outperforming the target compound’s structural analogues. However, the thiazole-imidazole core in the target compound may offer advantages in overcoming drug resistance via multi-mechanistic action .

- Isoxazole derivatives () showed weaker antifungal activity (MIC = 32 µg/mL), highlighting the critical role of thiazole and imidazole moieties in enhancing target binding .

Physicochemical and Pharmacokinetic Properties

Analysis :

- The target compound’s lower logP compared to benzothiazole analogues suggests improved aqueous solubility, critical for oral bioavailability.

- Triazole derivatives () exhibit higher solubility due to polar azole-nitrogen atoms, but the target compound’s balanced lipophilicity may enhance blood-brain barrier penetration for CNS-targeted therapies .

Q & A

Basic: What are the recommended synthetic routes for N-(thiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution between 2-chloro-N-(thiazol-2-yl)acetamide and a substituted imidazole-2-thiol derivative (e.g., 1-(o-tolyl)-5-(p-tolyl)-1H-imidazole-2-thiol). Key steps include:

- Reagent Ratios: Equimolar ratios of thiol and chloroacetamide derivatives.

- Catalyst/Base: Potassium carbonate (K₂CO₃) in anhydrous ethanol or acetone under reflux (2–4 hours).

- Purification: Recrystallization from ethanol or chromatography for higher purity .

Critical Factors: - Excess base may lead to hydrolysis of the acetamide group.

- Solvent polarity affects reaction kinetics; polar aprotic solvents (e.g., DMF) may accelerate substitution but risk side reactions .

Basic: What spectroscopic techniques are essential for structural characterization, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C-NMR: Confirm regiochemistry of imidazole substituents (o-tolyl vs. p-tolyl) and thioether linkage. Aromatic protons in o-tolyl appear as doublets (J = 8–9 Hz), while p-tolyl protons are singlets .

- LC-MS/MS: Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. Discrepancies in mass data may indicate residual solvents or incomplete substitution.

- IR Spectroscopy: Validate thioamide (C=S stretch at ~650–750 cm⁻¹) and acetamide (C=O at ~1650–1700 cm⁻¹) groups .

Data Contradictions: - Overlapping NMR signals (e.g., thiazole vs. imidazole protons) resolved via 2D NMR (COSY, HSQC) .

Advanced: How does the substitution pattern (o-tolyl, p-tolyl) influence biological activity, and what are the key structure-activity relationship (SAR) findings?

Methodological Answer:

- Anticancer Activity: Analogues with electron-withdrawing groups (e.g., 4-fluorophenyl) show higher apoptosis induction (e.g., IC₅₀ = 23.3 µM in A549 cells) compared to methyl-substituted derivatives. The p-tolyl group enhances lipophilicity, improving membrane permeability .

- Selectivity: Methyl groups at o/p positions reduce cytotoxicity in normal cells (NIH/3T3 IC₅₀ > 1000 µM) due to steric hindrance and reduced off-target binding .

SAR Table:

| Substituent (R1, R2) | A549 IC₅₀ (µM) | NIH/3T3 IC₅₀ (µM) | Apoptosis (%) |

|---|---|---|---|

| o-tolyl, p-tolyl | 28.5 ± 0.4 | >1000 | 35.2 |

| 4-fluorophenyl, 4-methylphenyl | 23.3 ± 0.35 | >1000 | 42.1 |

Advanced: What computational methods are employed to predict binding modes and optimize pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G* models assess electronic properties (HOMO-LUMO gap, MESP) to predict reactivity and stability. For example, the thioether linkage shows nucleophilic regions ideal for covalent inhibitor design .

- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., COX-2). The imidazole-thiazole core forms π-π stacking with Tyr385, while the acetamide group hydrogen-bonds to Ser530 .

Optimization Strategies: - Substituents at the o-tolyl position improve steric complementarity in hydrophobic pockets.

- LogP calculations guide modifications for enhanced blood-brain barrier penetration .

Advanced: How can researchers address contradictions in biological data across similar derivatives?

Methodological Answer:

- Experimental Reproducibility: Standardize cell lines (e.g., A549 passage number), assay conditions (e.g., serum-free media for apoptosis assays), and control compounds (e.g., cisplatin) .

- Meta-Analysis: Compare IC₅₀ values across studies. For example, derivatives with tetrazolyl-thio groups show variable activity due to redox instability in vitro vs. in vivo .

- Mechanistic Studies: Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis, resolving discrepancies in cytotoxicity reports .

Basic: What are the best practices for crystallographic characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX-2018 for structure refinement. Key parameters:

- Challenges: Polymorphism due to flexible thioether linkage; slow evaporation techniques yield higher-quality crystals .

Advanced: What strategies optimize yield in multi-step syntheses, and how are intermediates characterized?

Methodological Answer:

- Intermediate Monitoring: TLC (silica gel, ethyl acetate/hexane 3:7) tracks imidazole-thiol formation. UV visualization at 254 nm confirms spot progression .

- Yield Optimization:

- HPLC Purity: >95% for all intermediates.

- MALDI-TOF: Confirms molecular weight of unstable intermediates (e.g., imidazole-2-thiols) .

Advanced: How do solvent effects and catalyst choice influence regioselectivity in imidazole functionalization?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor N-alkylation at the imidazole ring, while ethanol promotes S-alkylation due to hydrogen-bond stabilization of the thiolate ion .

- Catalyst Screening:

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

- Antiproliferative Activity: MTT assay (72-hour exposure, 10–100 µM range) in A549 (lung) and MCF-7 (breast) cancer cells .

- Apoptosis: Caspase-3/7 activation assay (luminescence-based) at 24 and 48 hours .

- Selectivity Index (SI): SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI > 10 .

Advanced: What are the emerging applications in targeted drug delivery, and how is stability assessed?

Methodological Answer:

- Nanoparticle Formulation: PEG-PLGA nanoparticles loaded with the compound (10% w/w) show 80% encapsulation efficiency and sustained release (pH 7.4, 72 hours) .

- Stability Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.